molecular formula C27H28N2O7 B083178 Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester CAS No. 13512-59-9

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Cat. No.: B083178
CAS No.: 13512-59-9
M. Wt: 492.5 g/mol
InChI Key: VTUXNRKFFGSUAE-DEOSSOPVSA-N
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Description

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (CAS: 13512-59-9) is a specialized bioactive small molecule with the molecular formula C27H28N2O7 and a molecular weight of 492.52 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl ether protecting the phenolic hydroxyl group of tyrosine. The 4-nitrophenyl ester moiety serves as an activated leaving group, making this compound a key intermediate in peptide synthesis, particularly for introducing tyrosine residues under mild conditions .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUXNRKFFGSUAE-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928890
Record name 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13512-59-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine 4-nitrophenyl ester
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Record name 4-Nitrophenyl O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosinate
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Record name 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosinate
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Preparation Methods

Amino Group Protection with tert-Butoxycarbonyl (Boc)

The amino group of L-tyrosine is typically protected first using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. This reaction proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, yielding Boc-L-tyrosine with >90% efficiency. The Boc group’s stability under basic conditions and selective removal via trifluoroacetic acid (TFA) makes it ideal for subsequent steps.

Phenolic Hydroxyl Protection with Benzyl Groups

The phenolic hydroxyl group is protected via benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. This step is conducted in anhydrous DMF or acetone, achieving near-quantitative yields. The benzyl group’s robustness under acidic and coupling conditions ensures integrity during carboxyl activation.

Carboxyl Group Activation for 4-Nitrophenyl Ester Formation

Activation of the carboxyl group is pivotal for forming the 4-nitrophenyl ester. Two primary methods dominate literature: coupling-agent-mediated esterification and pre-activated intermediate routes .

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

Boc-O-benzyl-L-tyrosine is reacted with 4-nitrophenol in the presence of DCC, a carbodiimide coupling agent, in dichloromethane (DCM) or DMF. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 12–24 hours. DCC facilitates the formation of an active O-acylisourea intermediate, which reacts with 4-nitrophenol to yield the ester. Excess DCC (1.5–2.0 equivalents) ensures complete conversion, with yields averaging 70–85%.

Reaction Conditions Table

ParameterValueSource Citation
Coupling AgentDCC (1.5 eq)
SolventAnhydrous DCM
Temperature0°C → 25°C
Reaction Time12–24 hours
Yield70–85%

Acid Chloride Route

An alternative method involves converting Boc-O-benzyl-L-tyrosine to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 4-nitrophenol in the presence of a base like triethylamine. This route, while faster (2–4 hours), requires stringent moisture control and offers comparable yields (75–80%).

Stepwise Synthesis Protocols

Method 1: Sequential Protection and Activation

  • Boc Protection : Dissolve L-tyrosine (1.0 eq) in THF, add Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at 25°C for 6 hours.

  • Benzylation : Add benzyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) to Boc-L-tyrosine in acetone. Reflux for 12 hours.

  • Carboxyl Activation : React Boc-O-benzyl-L-tyrosine with 4-nitrophenol (1.2 eq) and DCC (1.5 eq) in DCM. Isolate via filtration and chromatography.

Method 2: Solid-Phase Synthesis Adaptation

Adapting techniques from peptide chemistry, the carboxyl group is activated on-resin using p-nitrophenyl chloroformate. Boc-O-benzyl-L-tyrosine is bound to a Wang resin, treated with p-nitrophenyl chloroformate (1.5 eq) and DIEA (2.0 eq) in DCM, followed by cleavage with TFA/DCM (95:5). This method reduces purification steps but requires specialized equipment.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.5 in ethyl acetate/hexane 1:1).

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.20 (d, 2H, Ar-NO₂), 7.64 (d, 2H, Ar-NO₂), 5.12 (s, 2H, CH₂Ph), 1.39 (s, 9H, Boc).

  • LC-MS : m/z 522 [M+H]⁺, confirming molecular weight .

Scientific Research Applications

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected 4-Nitrophenyl Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound 13512-59-9 C27H28N2O7 492.52 Peptide synthesis
Hexadecanoic acid 4-nitrophenyl ester N/A C22H35O4N 389.52 Lipase assays
4-Nitrophenyl valerate 1956-07-6 C11H13NO4 223.23 Esterase kinetics
Boc-O-benzyl-L-serine 4-nitrophenyl ester 16948-39-3 C21H24N2O7 416.42 Serine residue activation

Table 2: Pharmacokinetic Properties of 4-Nitrophenyl Esters

Compound Name Oral Bioavailability Blood-Brain Barrier Penetration Skin Penetration Reference
Hexadecanoic acid 4-nitrophenyl ester Low No High
Myristic acid vinyl ester High Yes Low
This compound Not applicable Not applicable Not applicable

Research Findings

  • Enzymatic Hydrolysis : Lipases show higher activity toward short-chain 4-nitrophenyl esters (e.g., valerate, Km = 0.12 mM) compared to long-chain derivatives (e.g., palmitate, Km = 0.45 mM) . This contrasts with this compound, which resists enzymatic cleavage due to steric hindrance from protective groups .
  • Synthetic Yields : In peptide synthesis, this compound achieves coupling efficiencies >90% under mild conditions, outperforming trichlorophenyl esters requiring elevated temperatures .

Biological Activity

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (CAS Number: 13512-59-9) is a synthetic compound widely utilized in biochemical research, particularly in the study of protease activity and peptide synthesis. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

This compound has the molecular formula C27H28N2O7 and a molecular weight of 492.53 g/mol. The synthesis typically involves:

  • Protection of Tyrosine : The hydroxyl group of tyrosine is protected using a benzyl group, while the amino group is protected with a tert-butoxycarbonyl (Boc) group.
  • Formation of Ester : The compound is synthesized through the reaction with 4-nitrophenol, forming an ester bond that can be hydrolyzed under acidic or basic conditions.

The biological activity of this compound primarily stems from its role as a substrate in enzyme assays, particularly for proteases. The compound can undergo hydrolysis to yield free Boc-O-benzyl-L-tyrosine and 4-nitrophenol, which can be quantitatively measured to assess protease activity. This hydrolysis reaction is significant in determining the kinetic parameters of various proteases, making it a valuable tool in enzymology.

Applications in Research

  • Protease Activity Determination : The compound serves as a substrate for various proteases, allowing researchers to study enzyme kinetics and inhibition mechanisms.
  • Peptide Synthesis : It is used as a protecting group in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides while preventing unwanted side reactions during elongation.
  • Drug Development : The compound's derivatives are explored for potential therapeutic applications, particularly in designing peptide-based drugs.

Enzyme Inhibition Studies

Recent studies have demonstrated that Boc-O-benzyl-L-tyrosine derivatives can act as effective inhibitors for several enzymes:

  • Staphylococcus aureus Endoproteinase GluC : Compounds similar to Boc-O-benzyl-L-tyrosine have shown significant inhibition rates against this virulence factor, highlighting their potential in developing antimicrobial agents .

Case Studies

  • Kinetic Analysis : A study involving Boc-O-benzyl-L-tyrosine as a substrate revealed that the hydrolysis rate can be influenced by various factors including pH and temperature, providing insights into optimal conditions for enzymatic reactions .
  • Synthesis of Functionalized Peptides : Research has successfully utilized Boc-O-benzyl-L-tyrosine in synthesizing functionalized peptides for studying receptor interactions, thereby expanding its applicability in pharmacological research .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to related compounds:

CompoundBiological ActivityApplications
This compound Substrate for proteases; peptide synthesisEnzyme kinetics; drug development
Boc-L-tyrosine Limited use as substratePeptide synthesis
Boc-O-benzyl-L-serine Similar enzyme interactionsPeptide synthesis

Q & A

Q. What are the key synthetic strategies for preparing Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester, and how does the Boc group influence reaction outcomes?

Methodological Answer: The synthesis involves sequential protection of the amino and hydroxyl groups. The Boc (tert-butyloxycarbonyl) group is introduced first to protect the α-amino group of tyrosine, followed by benzylation of the hydroxyl group. The 4-nitrophenyl ester is then formed via activation of the carboxylic acid using 4-nitrophenol and a coupling agent like DCC (dicyclohexylcarbodiimide). The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., TFA) without affecting the benzyl or 4-nitrophenyl groups .

Key Considerations:

  • Boc Deprotection: Use 20–30% TFA in DCM for 30 minutes to avoid side reactions .
  • Coupling Efficiency: The 4-nitrophenyl ester enhances electrophilicity, enabling efficient peptide bond formation with amines or other nucleophiles .

Q. How does the 4-nitrophenyl ester moiety enhance reactivity in peptide synthesis, and what analytical methods validate its incorporation?

Methodological Answer: The 4-nitrophenyl ester acts as an "active ester," lowering the activation energy for nucleophilic acyl substitution. This facilitates coupling with amino groups in solution-phase or solid-phase peptide synthesis. Validation methods include:

  • HPLC: Monitor reaction progress by tracking the release of 4-nitrophenol (UV detection at 400 nm under alkaline conditions) .
  • NMR Spectroscopy: Confirm ester formation via characteristic aromatic proton signals (δ 7.5–8.5 ppm for nitrophenyl) and Boc group signals (δ 1.4 ppm for tert-butyl) .

Q. How can this compound serve as a substrate for studying enzyme kinetics, particularly with proteases or esterases?

Methodological Answer: The compound mimics natural peptide substrates, making it useful for probing enzyme specificity. For example:

  • Esterase Assays: Hydrolysis of the 4-nitrophenyl ester releases 4-nitrophenol, detectable spectrophotometrically (λmax = 405 nm at pH >8). Initial rates can quantify enzyme activity .
  • Protease Studies: After Boc deprotection, the tyrosine derivative can be incorporated into synthetic peptides to study protease cleavage patterns .

Case Study:
In human leukocyte elastase studies, analogs like Boc-L-Valine 4-nitrophenyl ester showed kcat/Km values of 150 M⁻¹s⁻¹, highlighting the impact of side-chain hydrophobicity on enzyme affinity .

Q. What structural features of this compound lead to contradictory reactivity data in peptide coupling versus enzyme assays?

Methodological Answer: Contradictions arise from competing reaction pathways:

  • Peptide Coupling: The electron-withdrawing nitro group accelerates acyl transfer but may sterically hinder bulkier nucleophiles.
  • Enzyme Interactions: The benzyl group on tyrosine increases hydrophobicity, which can enhance binding to enzyme active sites but reduce solubility in aqueous buffers .

Resolution Strategy:

  • Solvent Optimization: Use mixed solvents (e.g., DMF/H2O) to balance solubility and reactivity.
  • Comparative Studies: Test analogs like Boc-L-Phenylalanine 4-nitrophenyl ester (hydrophobic) vs. Boc-L-Threonine 4-nitrophenyl ester (hydrophilic) to isolate steric/electronic effects .

Q. How can advanced spectroscopic techniques resolve ambiguities in the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane/IPA to separate enantiomers. Retention time differences >2 minutes indicate high stereopurity .
  • X-ray Crystallography: Resolve absolute configuration by analyzing heavy-atom positions (e.g., nitro group orientation) in single crystals grown from ethyl acetate/hexane .

Data Interpretation:
A recent study on Boc-protected tyrosine derivatives reported a 99.5% enantiomeric excess (ee) via chiral HPLC, with crystallographic data confirming the L-configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester
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Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

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